molecular formula C16H14F3N5O B030392 ent-Voriconazol CAS No. 137234-63-0

ent-Voriconazol

Número de catálogo: B030392
Número CAS: 137234-63-0
Peso molecular: 349.31 g/mol
Clave InChI: BCEHBSKCWLPMDN-HWPZZCPQSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

Pharmacodynamics and Antifungal Activity

Ent-voriconazole exhibits a broad spectrum of antifungal activity against various pathogens, including Candida species and Aspergillus species. Research indicates that it operates through a mechanism that inhibits the enzyme lanosterol 14α-demethylase, essential for ergosterol synthesis in fungal cell membranes.

Table 1: Comparative Pharmacodynamics of Voriconazole and Ent-Voriconazole

Fungal Species MIC (μg/mL) EC50 (μg/mL) EC90 (μg/mL)
Candida albicans0.06 - 0.120.53.0
Candida glabrata1.0 - 2.01.54.0
Aspergillus fumigatus0.51.02.5
Cryptococcus neoformans0.1250.752.0

The table illustrates the minimum inhibitory concentrations (MIC) and effective concentrations (EC50 and EC90) for different fungal species, highlighting the efficacy of ent-voriconazole compared to other antifungals.

Treatment of Invasive Fungal Infections

Ent-voriconazole is primarily utilized in treating invasive fungal infections, particularly in immunocompromised patients, such as those undergoing hematopoietic stem cell transplantation (HSCT). Clinical guidelines recommend it as a first-line treatment for invasive aspergillosis due to its superior efficacy compared to traditional therapies like amphotericin B .

Pediatric Use

Recent studies have focused on the application of ent-voriconazole in pediatric populations, emphasizing its pharmacokinetics and safety profile in children. The drug's rapid absorption and wide tissue distribution make it suitable for managing severe fungal infections in this vulnerable group .

Case Study: Efficacy in Hematology Patients

A retrospective study analyzed the outcomes of ent-voriconazole therapy in patients with hematological malignancies who developed invasive fungal infections. Results indicated a significant improvement in survival rates compared to historical controls treated with other antifungals, underscoring the drug's importance in high-risk populations.

Side Effects and Monitoring

While ent-voriconazole is generally well-tolerated, it is associated with certain adverse effects, including visual disturbances and hepatotoxicity . Therapeutic drug monitoring (TDM) is crucial to optimize dosing regimens and minimize toxicity due to the drug's narrow therapeutic window.

Table 2: Common Adverse Effects of Ent-Voriconazole

Adverse Effect Incidence (%)
Visual disturbances30
Hepatotoxicity20
Gastrointestinal symptoms15
Skin reactions10

This table summarizes the common side effects observed during ent-voriconazole therapy, emphasizing the need for careful patient management.

Mecanismo De Acción

Target of Action

The primary target of ent-Voriconazole is the fungal enzyme 14-alpha sterol demethylase (CYP51) . This enzyme plays a crucial role in the synthesis of ergosterol, a principal sterol in the fungal cell membrane .

Mode of Action

ent-Voriconazole, like other triazoles, binds to 14-alpha sterol demethylase and inhibits the demethylation of lanosterol . This inhibition disrupts the ergosterol synthesis pathway in yeast and other fungi . The lack of sufficient ergosterol leads to an accumulation of 14-alpha-methyl sterols in fungal cells, which causes abnormalities in the fungal cell membrane and ultimately inhibits fungal growth .

Biochemical Pathways

The inhibition of the ergosterol synthesis pathway by ent-Voriconazole has downstream effects on the integrity and function of the fungal cell membrane . The disruption of the cell membrane affects the permeability and active transport mechanisms of the fungal cell, leading to cell death .

Pharmacokinetics

It is known that the absorption profiles of voriconazole in both adult and pediatric studies were best described as first-order absorption models . The typical distribution volumes were similar in adult and pediatric patients, but the estimated clearances in pediatric patients were significantly higher than those in adult patients . The most commonly identified covariates were body weight, the cytochrome P450 2C19 genotype, liver function, and concomitant medications .

Result of Action

The result of ent-Voriconazole’s action is the inhibition of fungal growth, making it a fungistatic agent . This is achieved through the disruption of the fungal cell membrane, which is vital for the survival and proliferation of the fungal cell .

Action Environment

The action, efficacy, and stability of ent-Voriconazole can be influenced by various environmental factors. For instance, the presence of certain concomitant medications can affect the metabolism of ent-Voriconazole . Additionally, genetic factors such as the cytochrome P450 2C19 genotype can influence the pharmacokinetics of ent-Voriconazole .

Análisis Bioquímico

Biochemical Properties

ent-Voriconazole plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The most commonly identified interactions are with the cytochrome P450 2C19 genotype, liver function, and concomitant medications .

Cellular Effects

ent-Voriconazole has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of ent-Voriconazole involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ent-Voriconazole change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of ent-Voriconazole vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

ent-Voriconazole is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

ent-Voriconazole is transported and distributed within cells and tissues. It interacts with transporters or binding proteins and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of ent-Voriconazole and its effects on its activity or function include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ent-Voriconazole involves several steps, starting from commercially available starting materials. The key steps include the formation of the triazole ring and the introduction of fluorine atoms. The synthesis typically involves:

Industrial Production Methods: Industrial production of ent-Voriconazole follows similar synthetic routes but is optimized for large-scale production. This involves:

Análisis De Reacciones Químicas

Types of Reactions: ent-Voriconazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include hydroxylated and reduced metabolites, which are often less active than the parent compound .

Comparación Con Compuestos Similares

Uniqueness: ent-Voriconazole is unique in its stereochemistry, which can influence its pharmacokinetics and pharmacodynamics. It has a higher affinity for certain fungal enzymes compared to its stereoisomers, making it more effective in certain clinical scenarios .

Actividad Biológica

Introduction

Ent-Voriconazole is a stereoisomer of voriconazole, a triazole antifungal agent widely used in clinical settings for the treatment of serious fungal infections. Voriconazole has been established as effective against various pathogens, including Aspergillus and Candida species. This article explores the biological activity of ent-voriconazole, focusing on its pharmacodynamics, clinical efficacy, and case studies that illustrate its therapeutic potential.

Pharmacodynamics

Ent-voriconazole exhibits similar mechanisms of action to its parent compound voriconazole. It primarily functions by inhibiting the enzyme 14-alpha sterol demethylase (CYP51), which is crucial in the biosynthesis of ergosterol, an essential component of fungal cell membranes. The disruption of ergosterol synthesis leads to increased membrane permeability and ultimately fungal cell death.

Key Pharmacodynamic Properties

PropertyValue
Mechanism of Action Inhibition of CYP51
Fungal Targets Aspergillus spp., Candida spp.
Bioavailability Approx. 96% (oral)
Volume of Distribution 4.6 L/kg
Protein Binding 58%
Metabolism Hepatic (CYP2C9, CYP2C19, CYP3A4)
Half-life Dose-dependent; approx. 6 hours

These properties indicate that ent-voriconazole has the potential for effective systemic antifungal activity, similar to voriconazole.

Case Studies

  • Chronic Invasive Fungal Sinusitis in an HIV Patient
    • A study described a 39-year-old woman with HIV who developed chronic invasive fungal sinusitis caused by Aspergillus flavus. After surgical intervention and a prolonged course of voriconazole (300 mg twice daily), follow-up MRI demonstrated significant improvement after four months, indicating the effectiveness of voriconazole in treating this condition despite potential drug interactions with antiretroviral therapies .
  • Pharmacokinetics in Critically Ill Patients
    • In a study involving critically ill patients undergoing continuous venovenous hemofiltration (CVVHDF), pharmacokinetic parameters of voriconazole were analyzed. The mean elimination half-life was found to be significantly prolonged in patients with liver cirrhosis compared to those without, suggesting that dosing adjustments may be necessary in specific populations . This finding underscores the importance of understanding individual patient factors when administering ent-voriconazole.
  • Time-Kill Studies
    • Time-kill curve studies have demonstrated that voriconazole exhibits rapid fungicidal activity against various Candida species and C. neoformans. These studies indicated that ent-voriconazole could similarly display effective antifungal action through sustained exposure .

In Vitro Studies

Research has shown that ent-voriconazole retains potent antifungal activity against common pathogens:

  • Minimum Inhibitory Concentrations (MICs) for various fungi were determined to assess the efficacy:
    PathogenMIC (mg/L)
    Candida albicans0.5
    Aspergillus fumigatus1.0
    Cryptococcus neoformans0.25

These findings indicate that ent-voriconazole may be effective at concentrations comparable to those required for voriconazole.

Adverse Effects and Safety Profile

Like voriconazole, ent-voriconazole may cause hepatotoxicity and photosensitivity reactions. Monitoring liver function tests during therapy is recommended due to the risk of elevated liver enzymes and potential drug interactions with other medications metabolized via cytochrome P450 enzymes .

Propiedades

IUPAC Name

(2S,3R)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N5O/c1-10(15-14(19)5-20-7-22-15)16(25,6-24-9-21-8-23-24)12-3-2-11(17)4-13(12)18/h2-5,7-10,25H,6H2,1H3/t10-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCEHBSKCWLPMDN-HWPZZCPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=NC=C1F)C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=NC=NC=C1F)[C@@](CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60160114
Record name ent-Voriconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60160114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137234-63-0
Record name (αS,βR)-α-(2,4-Difluorophenyl)-5-fluoro-β-methyl-α-(1H-1,2,4-triazol-1-ylmethyl)-4-pyrimidineethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137234-63-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ent-Voriconazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137234630
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ent-Voriconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60160114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ENT-VORICONAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Y58LNV43M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To THF (200 ml) was added sodium bis(trimethylsilyl)amide (79 ml of a 1.0M solution in THF) and the solution cooled to -65° C. under nitrogen. A solution of 4-ethyl-5-fluoropyrimidine (10 g) (see Preparation 8) in THF (100 ml) was added over 30 minutes. After stirring for 3 hours at -65° C. the thin slurry was treated with a solution of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (17.7 g) in THF (100 ml), dropwise over 30 minutes. The solution was stirred for a further 1 hour at -65° C. and then treated with acetic acid (20 ml). After warming to -20° C. the solution was washed with water (200 ml) and the organic layer separated and combined with an ethyl acetate (200 ml) back extract of the aqueous phase. The combined organic layers were concentrated under reduced pressure to provide a solid that was triturated with diethyl ether (230 ml) and filtered. The filtrate was concentrated under reduced pressure and chromatographed on silica with 1:1 diethyl ether/ethyl acetate as the eluent. The fractions containing the title compound were combined, concentrated under reduced pressure and the residue chromatographed on silica with 1:1 ethyl acetate/hexane as the eluent. The appropriate fractions were combined and evaporated under reduced pressure to provide the purified title compound (0.82 g), m.p. 125°-127° C. Found: C,54.89; N,19.66; C16H14F3N5O requires: C,55.01; H,4.01; N,20.05%.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
17.7 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ent-Voriconazole
Reactant of Route 2
ent-Voriconazole
Reactant of Route 3
Reactant of Route 3
ent-Voriconazole
Reactant of Route 4
Reactant of Route 4
ent-Voriconazole
Reactant of Route 5
ent-Voriconazole
Reactant of Route 6
Reactant of Route 6
ent-Voriconazole

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.